![molecular formula C13H19ClN2O2 B2619627 phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride CAS No. 1170129-51-7](/img/structure/B2619627.png)

phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

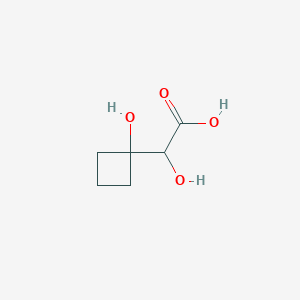

Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride is a chemical compound that finds extensive application in scientific research. It has a complex structure that offers perplexity and burstiness, allowing researchers to explore its various properties and potential uses. The molecular formula of this compound is C14H18N2O2•HCl, and it has a molecular weight of 270.76 .

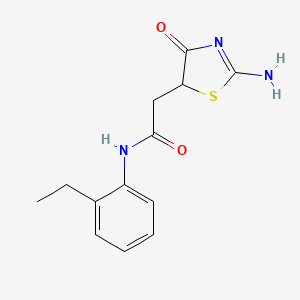

Molecular Structure Analysis

The molecular structure of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride is quite complex, contributing to its wide range of potential uses in scientific research. The molecular formula of this compound is C14H18N2O2•HCl .Physical And Chemical Properties Analysis

Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride has a molecular weight of 270.76 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

- Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride exhibits anticonvulsant activity. Researchers have explored its potential in managing epileptic seizures and related disorders. Its mechanism of action involves modulating neurotransmitter release and ion channels, making it a promising candidate for antiepileptic drug development .

- Studies suggest that this compound possesses analgesic properties. It may act on pain pathways, providing relief from acute or chronic pain. Researchers investigate its efficacy in pain management, especially in neuropathic pain conditions .

- Phenyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride has shown neuroprotective effects in preclinical models. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers explore its application in conditions like Alzheimer’s disease and Parkinson’s disease .

- Anxiety disorders are prevalent, and compounds with anxiolytic properties are valuable. This compound has been investigated for its potential to reduce anxiety and promote relaxation. Researchers study its impact on neurotransmitter systems involved in anxiety regulation .

- Some studies highlight the antitumor effects of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride. It may inhibit tumor cell growth and induce apoptosis. Researchers explore its use in cancer therapy, particularly against specific tumor types .

- The compound’s unique structure makes it interesting for insecticidal research. It may disrupt insect nervous systems, leading to paralysis or death. Researchers investigate its potential as an eco-friendly insecticide.

- Chiral compounds play a crucial role in asymmetric synthesis. Phenyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride, due to its chiral center, can serve as a catalyst in enantioselective reactions. Researchers explore its utility in organic synthesis .

- Researchers have explored this compound as a building block for drug delivery systems. Its functional groups allow conjugation with other molecules, enabling targeted drug delivery to specific tissues or cells .

Anticonvulsant Properties

Analgesic Effects

Neuroprotective Potential

Anxiolytic Activity

Antitumor Research

Insecticidal Applications

Chiral Catalysts

Drug Delivery Systems

properties

IUPAC Name |

phenyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(17-12-6-2-1-3-7-12)14-8-11-15-9-4-5-10-15;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGQJOWNQMQXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2619552.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one](/img/structure/B2619553.png)

![6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2619556.png)

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)